Ester vs. Acid Form: LogP Shift of +0.48 Units Drives Differential Membrane Permeability
The ethyl ester form (target compound) exhibits a predicted logP of 3.27, compared to 2.79 for the corresponding free acid, 6-(3,5-difluorophenyl)-6-oxohexanoic acid (CAS 871127-79-6) . This +0.48 logP difference translates to approximately a 3-fold increase in octanol-water partition coefficient, predicting superior passive membrane diffusion. The ester has been characterized as a prodrug that hydrolyzes to release the active acid, with Papp values indicating moderate absorption across Caco-2 monolayers [1]. The 3,5-difluoro substitution on the phenyl ring further contributes 0.48 logP units relative to the non-fluorinated analog, enhancing bioavailability potential [2].
| Evidence Dimension | Lipophilicity (logP) – driving membrane permeability and oral absorption potential |
|---|---|
| Target Compound Data | logP = 3.27 (predicted) |
| Comparator Or Baseline | 6-(3,5-difluorophenyl)-6-oxohexanoic acid: logP = 2.79 (predicted) |
| Quantified Difference | Δ logP = +0.48 (approx. 3-fold higher octanol-water partitioning) |
| Conditions | Predicted logP from consensus computational models (ChemSrc database) |
Why This Matters
Higher logP correlates with improved passive membrane permeability, making the ethyl ester the preferred form for oral prodrug programs where the free acid is poorly absorbed.
- [1] Scite.ai abstract (2002). Hydrolysis studies indicate that this ester is a prodrug; Papp value suggests moderate absorption. DOI: 10.1023/a:1016470523923. View Source
- [2] PubChem. Ethyl 6-(2,3-difluorophenyl)-6-oxohexanoate (CAS 898753-00-9) – comparative logP analysis. https://pubchem.ncbi.nlm.nih.gov (accessed 2026-04-25). View Source
